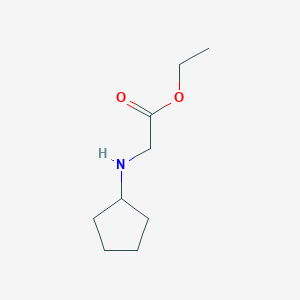

Ethyl 2-(cyclopentylamino)acetate

Descripción general

Descripción

Ethyl 2-(cyclopentylamino)acetate is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals. It is known for its unique structure, which includes a cyclopentylamino group attached to an ethyl acetate moiety .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclopentylamino)acetate typically involves the reaction of cyclopentylamine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(cyclopentylamino)acetate can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted ethyl derivatives.

Aplicaciones Científicas De Investigación

Ethyl 2-(cyclopentylamino)acetate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of Ethyl 2-(cyclopentylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function . The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Ethyl 2-(cyclopentylamino)acetate can be compared with other similar compounds, such as:

Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

Ethyl 2-(cyclohexylamino)acetate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness

This compound is unique due to its specific combination of the cyclopentylamino group and ethyl acetate moiety, which imparts distinct chemical and biological properties .

Actividad Biológica

Ethyl 2-(cyclopentylamino)acetate, a compound with a cyclopentyl group, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is an organic compound characterized by the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 197.28 g/mol

The presence of the cyclopentyl group is believed to enhance the compound's interaction with biological targets, influencing its pharmacological properties.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. The cyclopentylamino moiety allows for the formation of hydrogen bonds and hydrophobic interactions with target proteins, which may modulate their activity. Preliminary studies suggest that it may inhibit certain enzymatic activities crucial for viral replication and other pathological processes.

Antiviral Properties

Recent investigations have highlighted the compound's potential as a prophylactic antiviral agent . This compound has been shown to inhibit viral nucleic acid synthesis, which is essential for preventing viral replication. This activity suggests possible applications in treating viral infections, although further studies are warranted to elucidate its efficacy and safety in clinical settings.

Interaction Studies

Studies focusing on the binding affinity of this compound with viral enzymes indicate that it may interact with key viral proteins, inhibiting their function and thereby preventing replication. Such interactions are critical for understanding its potential therapeutic applications.

Research Findings

A summary of significant findings from various studies is presented in the table below:

Case Studies

Several case studies have explored the biological activity of this compound:

- Antiviral Efficacy : A study demonstrated that this compound effectively reduced viral load in infected cell lines by inhibiting nucleic acid synthesis.

- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific proteases involved in viral replication, showcasing its potential as a therapeutic agent against viral diseases.

- Pharmacokinetics : Ongoing pharmacokinetic studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound, which are crucial for determining its clinical applicability.

Future Directions

Further research is necessary to fully elucidate the biological activity of this compound. Key areas for future investigation include:

- Clinical Trials : Conducting Phase I and II clinical trials to assess safety and efficacy in human subjects.

- Mechanistic Studies : Detailed mechanistic studies to understand how this compound interacts at the molecular level with various biological targets.

- Comparative Studies : Comparing its efficacy with existing antiviral agents to establish a therapeutic niche.

Propiedades

IUPAC Name |

ethyl 2-(cyclopentylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-10-8-5-3-4-6-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUXHDGZWNYWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.